molecular formula C7H16Cl2N2O B13576206 3-(3-aminocyclobutyl)propanamidedihydrochloride,Mixtureofdiastereomers

3-(3-aminocyclobutyl)propanamidedihydrochloride,Mixtureofdiastereomers

Cat. No.: B13576206
M. Wt: 215.12 g/mol
InChI Key: FLOKKEVRLVQRGK-UHFFFAOYSA-N
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Description

3-(3-aminocyclobutyl)propanamide dihydrochloride, Mixture of diastereomers, is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications in medical, environmental, and industrial fields. This compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-aminocyclobutyl)propanamide dihydrochloride typically involves the reaction of 3-aminocyclobutanecarboxylic acid with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-aminocyclobutyl)propanamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as acyl chlorides, anhydrides, and alkyl halides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides, esters, and other substituted derivatives.

Scientific Research Applications

3-(3-aminocyclobutyl)propanamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-aminocyclobutyl)propanamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-aminocyclobutyl)propanoic acid hydrochloride
  • 3-(3-aminocyclobutyl)propanol
  • 3-(3-aminocyclobutyl)propylamine

Uniqueness

3-(3-aminocyclobutyl)propanamide dihydrochloride is unique due to its specific structure and the presence of the dihydrochloride salt form, which can influence its solubility, stability, and reactivity. The mixture of diastereomers also adds to its complexity and potential for diverse biological activity.

Properties

Molecular Formula

C7H16Cl2N2O

Molecular Weight

215.12 g/mol

IUPAC Name

3-(3-aminocyclobutyl)propanamide;dihydrochloride

InChI

InChI=1S/C7H14N2O.2ClH/c8-6-3-5(4-6)1-2-7(9)10;;/h5-6H,1-4,8H2,(H2,9,10);2*1H

InChI Key

FLOKKEVRLVQRGK-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N)CCC(=O)N.Cl.Cl

Origin of Product

United States

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